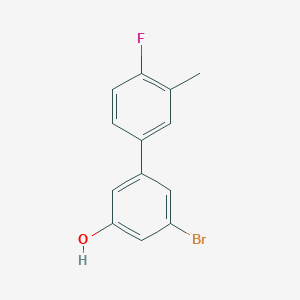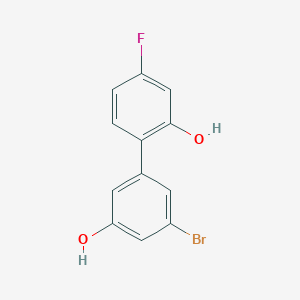
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% (5FTP-3BP) is an organic compound with a high purity of 95%. It is a derivative of 3-bromophenol, and is composed of two aromatic rings, a thiophene moiety and a formyl group. It is a colorless solid with a melting point of 57-58°C, and is soluble in organic solvents such as ethanol, dimethylformamide, and dimethyl sulfoxide. 5FTP-3BP is a useful reagent for chemical synthesis due to its high purity and reactivity.
Wirkmechanismus
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% is an electron-rich aromatic compound, and its reactivity is mainly due to its ability to form a resonance-stabilized cation. This cation is formed when a proton is transferred from the formyl group to the thiophene moiety. This cation is then able to react with other electron-rich compounds, such as nucleophiles, to form new covalent bonds.
Biochemical and Physiological Effects
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% has not been studied extensively in terms of its biochemical and physiological effects. However, its reactivity and ability to form cations suggest that it may have potential applications in drug design and development.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% is an attractive reagent for laboratory experiments due to its high purity and reactivity. Its high reactivity allows for the rapid synthesis of a variety of organic compounds. However, the reactivity of 5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% can also be a limitation in some cases, as it can lead to the formation of undesired side products.
Zukünftige Richtungen
The reactivity of 5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% can be exploited for the synthesis of a variety of organic compounds, such as heterocycles, polycyclic aromatic hydrocarbons, and pharmaceuticals. Additionally, its potential applications in drug design and development can be further explored. Furthermore, its reactivity can be used to synthesize novel materials, such as polymers, nanomaterials, and metal-organic frameworks. Finally, the reactivity of 5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% can be used to synthesize other compounds with different functional groups, such as alcohols, amines, and carboxylic acids.
Synthesemethoden
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% can be synthesized by two methods: direct synthesis and condensation. The direct synthesis involves the reaction of 3-bromophenol and 2-formylthiophene in an ethanol solution. The condensation method involves the reaction of 3-bromophenol and 2-formylthiophene in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C, and the product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% has been widely studied in the field of organic synthesis and has been found to be a useful reagent for the synthesis of various organic compounds. It has been used in the synthesis of a variety of heterocyclic compounds, such as thiazolines, thiazolidinones, and thiophenes. It has also been used in the synthesis of polycyclic aromatic hydrocarbons, such as naphthalene, anthracene, and phenanthrene. In addition, 5-(2-Formylthiophen-4-yl)-3-bromophenol, 95% has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
Eigenschaften
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-9-1-7(2-10(14)4-9)8-3-11(5-13)15-6-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEINIAUGJLKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686386 |
Source


|
| Record name | 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261900-36-0 |
Source


|
| Record name | 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














